molecular formula C7H4IN3O2 B8669028 4-Azido-3-iodobenzoic acid CAS No. 140430-71-3

4-Azido-3-iodobenzoic acid

Cat. No. B8669028
M. Wt: 289.03 g/mol
InChI Key: KOAKCFDGKVJDOI-UHFFFAOYSA-N
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Patent
US07144896B2

Procedure details

To a solution of the azido-ester from Step 2 (1.0 eq) in 6 mL of THF (0.2M) was added LiOH (2 N in H2O; 1.5 eq). The resulting mixture was stirred at 50° C. for 4 h, then acidified to pH 4 using HCl (1N) and extracted with Et2O (3×). The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated to afford the 4-azido-3-iodo-benzoic acid compound as a light yellow solid.
Name
azido-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N:10]=[N+:11]=[N-:12])=[C:6]([I:13])[CH:5]=1.[Li+].[OH-].Cl>C1COCC1>[N:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:14])=[O:2])=[CH:5][C:6]=1[I:13])=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
azido-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N=[N+]=[N-])I)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C=C(C(=O)O)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.